REACTION_CXSMILES
|
[C:1]([OH:13])(=[O:12])[CH2:2][CH2:3][CH2:4][CH2:5][CH2:6][CH2:7][CH2:8][CH2:9][CH:10]=[CH2:11].N1C=CC=CC=1.[CH3:20][Si:21](Cl)([CH3:23])[CH3:22]>C1(C)C=CC=CC=1>[CH3:20][Si:21]([O:12][C:1](=[O:13])[CH2:2][CH2:3][CH2:4][CH2:5][CH2:6][CH2:7][CH2:8][CH2:9][CH:10]=[CH2:11])([CH3:23])[CH3:22]
|
Name
|
|
Quantity
|
480 g
|
Type
|
reactant
|
Smiles
|
C(CCCCCCCCC=C)(=O)O
|
Name
|
|
Quantity
|
240 g
|
Type
|
reactant
|
Smiles
|
N1=CC=CC=C1
|
Name
|
|
Quantity
|
900 mL
|
Type
|
solvent
|
Smiles
|
C1(=CC=CC=C1)C
|
Name
|
|
Quantity
|
326 g
|
Type
|
reactant
|
Smiles
|
C[Si](C)(C)Cl
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
25 °C
|
Type
|
CUSTOM
|
Details
|
After stirring at 25° C. for 16 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
To a 3-liter, 3-neck flask equipped with an addition funnel, mechanical stirrer
|
Type
|
TEMPERATURE
|
Details
|
reflux condenser
|
Type
|
FILTRATION
|
Details
|
the precipitate was filtered off
|
Type
|
WASH
|
Details
|
washed with toluene
|
Type
|
CUSTOM
|
Details
|
the toluene was removed
|
Type
|
CUSTOM
|
Details
|
a rotary evaporator
|
Type
|
DISTILLATION
|
Details
|
The residue was distilled through a packed column under reduced pressure and four fractions
|
Type
|
CUSTOM
|
Details
|
were collected
|
Type
|
CUSTOM
|
Details
|
A first cut was collected between 25° C. and 115° C. at 1 millimeter of mercury
|
Type
|
CUSTOM
|
Details
|
A second cut was collected between 115° C. and 119° C. at 1 millimeter of mercury
|
Type
|
CUSTOM
|
Details
|
The third cut, collected between 115° C. and 120° C. at 1 millimeter of mercury
|
Type
|
CUSTOM
|
Details
|
A fourth cut, collected between 115° C. and 121° C. at 1 millimeter of mercury
|
Type
|
CUSTOM
|
Details
|
absorption of undecylenic acid
|
Type
|
CUSTOM
|
Details
|
The trimethylsilyl ester group absorbed at 1,640 cm-1
|
Reaction Time |
16 h |
Name
|
|
Type
|
|
Smiles
|
C[Si](C)(C)OC(CCCCCCCCC=C)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |